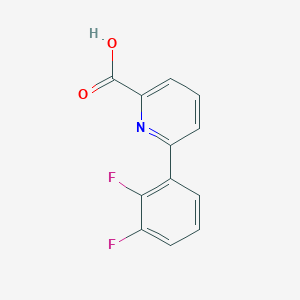

6-(2,3-Difluorophenyl)picolinic acid

Description

Contextualization within Picolinic Acid Chemistry and Fluorinated Pyridine (B92270) Systems

Picolinic acid, or pyridine-2-carboxylic acid, is a well-established heterocyclic compound that serves as a fundamental building block in a multitude of chemical and biological applications. wikipedia.org It is an isomer of nicotinic acid and isonicotinic acid, and its derivatives are known to exhibit a wide range of biological activities. nih.gov The presence of a carboxylic acid group at the 2-position of the pyridine ring allows picolinic acid and its derivatives to act as bidentate chelating agents for various metal ions, a property that is crucial to many of its biological functions. wikipedia.org

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal and agricultural chemistry to enhance the parent compound's biological and physicochemical properties. brieflands.com Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to increased metabolic stability, enhanced binding affinity to target proteins, and improved membrane permeability. In the context of pyridine systems, fluorination can significantly alter the electronic properties of the ring, influencing its reactivity and interaction with biological targets. The strategic placement of fluorine atoms, as seen in the 2,3-difluorophenyl substituent of the titular compound, is a key area of investigation for modulating bioactivity.

Overview of Scholarly Interests in 6-Aryl Picolinic Acid Scaffolds

The 6-aryl picolinic acid scaffold has garnered considerable attention from the scientific community, primarily driven by the discovery of its potent herbicidal activity. lgcstandards.com This class of compounds has been identified as synthetic auxins, a type of herbicide that mimics the natural plant hormone auxin, leading to uncontrolled growth and ultimately, the death of susceptible plants. lgcstandards.com The discovery that replacing a chlorine atom at the 6-position of certain picolinic acid herbicides with an aryl group can lead to excellent herbicidal activity has spurred significant research in this area. lgcstandards.com

Academic and industrial research has focused on the synthesis and structure-activity relationship (SAR) studies of various 6-aryl picolinic acid derivatives to develop new and more effective herbicides. lgcstandards.com These studies often involve modifying the aryl ring with different substituents to optimize herbicidal potency and selectivity. The inclusion of a difluorophenyl group at the 6-position, as in 6-(2,3-Difluorophenyl)picolinic acid, represents a specific avenue of this broader research effort to explore the impact of fluorine substitution on the herbicidal properties of this scaffold.

Scope and Significance of Current Academic Research Trends

Current academic research trends related to 6-aryl picolinic acids are predominantly centered on the development of novel agrochemicals. The primary goal is to discover new herbicidal molecules with improved efficacy, a broader spectrum of weed control, and better safety profiles for crops. lgcstandards.com A significant aspect of this research involves the design and synthesis of new derivatives and the subsequent evaluation of their biological activity against various weed species.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its chemical structure firmly places it within this active area of investigation. The synthesis and biological evaluation of related fluorinated 6-aryl picolinic acid derivatives are indicative of the ongoing interest in this chemical space. The table below provides a summary of key research findings for the broader class of 6-aryl picolinic acids, which provides a framework for understanding the potential significance of the 2,3-difluoro substituted analogue.

Interactive Data Table: Research Focus on 6-Aryl Picolinic Acid Scaffolds

| Research Area | Key Findings |

| Herbicidal Activity | Many 6-aryl picolinic acid derivatives exhibit potent herbicidal activity as synthetic auxins. lgcstandards.com |

| Structure-Activity Relationship (SAR) | The nature and position of substituents on the aryl ring significantly influence herbicidal potency and selectivity. lgcstandards.com |

| Synthesis | Various synthetic methodologies have been developed for the preparation of 6-aryl picolinic acid derivatives. |

| Mechanism of Action | These compounds typically function by disrupting normal plant growth processes regulated by auxin. lgcstandards.com |

Structure

3D Structure

Properties

IUPAC Name |

6-(2,3-difluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-8-4-1-3-7(11(8)14)9-5-2-6-10(15-9)12(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUSDDTOOMCUOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647071 | |

| Record name | 6-(2,3-Difluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887983-10-0 | |

| Record name | 6-(2,3-Difluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 6-(2,3-Difluorophenyl)picolinic Acid

The primary challenge in synthesizing this compound is the formation of the carbon-carbon bond between the pyridine (B92270) and the difluorophenyl rings. Cross-coupling reactions are the most powerful and widely used tools for this purpose.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds. libretexts.orgsnnu.edu.cn This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org For the synthesis of 6-aryl-picolinic acids, this translates to the reaction of a 6-halopicolinic acid derivative with an appropriate arylboronic acid.

The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.org The synthesis of this compound would likely involve coupling 2,3-difluorophenylboronic acid with a 6-chloropicolinic acid or 6-bromopicolinic acid derivative. A variety of catalysts, bases, and solvent systems have been developed to optimize these couplings, particularly for challenging substrates like electron-deficient heteroaryl halides. nih.gov The reaction is valued for the commercial availability of many boronic acids, their non-toxic nature, and the mild reaction conditions. studfile.net

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions for preparing 6-arylpurines, which share similarities with 6-arylpyridines. studfile.netresearchgate.net

| Component | Examples | Typical Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Facilitates the cross-coupling cycle. |

| Ligand | PPh₃, Xantphos, Phosphine Oxides | Stabilizes the palladium center and modulates its reactivity. nih.gov |

| Base | Na₂CO₃, K₂CO₃, KF, Cs₂CO₃ | Activates the boronic acid for the transmetalation step. libretexts.org |

| Solvent | Toluene, Dioxane, DME (often with water) | Solubilizes reactants and facilitates the reaction. researchgate.net |

| Boron Reagent | Arylboronic acids, Arylboronate esters (e.g., pinacol (B44631) esters) | Provides the aryl nucleophile. libretexts.org |

| Halide Partner | 6-Chloro-, 6-Bromo-, or 6-Iodopicolinic acid derivatives | Provides the aryl electrophile. |

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods offer alternative pathways for forming the critical aryl-aryl bond. These can be advantageous if starting materials are more readily available or if functional group tolerance is an issue.

Stille Coupling : This reaction couples an organic halide with an organotin compound. It shares a similar mechanistic cycle with Suzuki coupling but uses organostannanes instead of organoboranes. libretexts.org

Decarboxylative Cross-Coupling : This modern approach uses carboxylic acids as an alternative to organometallic reagents. acs.org In this context, a 2,3-difluorobenzoic acid could potentially be coupled with a 6-halopicoline derivative, or conversely, a picolinic acid could be coupled with a 2,3-difluoroaryl halide. These reactions often employ a bimetallic system, with palladium activating the electrophile and a co-catalyst (like silver or copper) promoting decarboxylation. acs.org

Direct Arylation : C-H activation strategies represent a highly atom-economical alternative to traditional cross-coupling. mdpi.com These methods involve the direct coupling of an aryl halide with a C-H bond of the coupling partner, avoiding the need to pre-functionalize the picolinic acid ring with a boron or tin moiety.

Recent research has also explored the use of main group elements, such as phosphorus and bismuth, as catalysts to provide more sustainable alternatives to transition metals for cross-coupling reactions. illinois.edu

Development of Novel Synthetic Routes for Picolinic Acid Scaffolds and Derivatives

Beyond targeting the specific C-C bond formation, research into the fundamental synthesis of the picolinic acid core itself provides new avenues for creating derivatives. These methods often build the heterocyclic ring from acyclic precursors, offering high efficiency and modularity.

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing atoms from all starting materials, are highly efficient for building molecular complexity. mdpi.comnih.gov Several MCRs have been developed for the synthesis of picolinate (B1231196) and picolinic acid derivatives. rsc.orgnih.gov A common strategy involves the reaction of an aldehyde (such as 2,3-difluorobenzaldehyde), an ammonium (B1175870) source (like ammonium acetate), a 1,3-dicarbonyl compound, and another component to construct the substituted pyridine ring in one pot. nih.govresearchgate.net These reactions are advantageous due to their high atom- and step-economy, which reduces waste and simplifies purification processes. mdpi.com

Modern catalysis offers powerful tools for synthesizing picolinic acid scaffolds with high efficiency and selectivity.

Metal-Organic Frameworks (MOFs) : MOFs are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands. nih.govresearchgate.net Their high surface area and tunable active sites make them excellent heterogeneous catalysts. mostwiedzy.pl For instance, a zirconium-based MOF, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been successfully employed as a recyclable, nanoporous heterogeneous catalyst for the synthesis of picolinate derivatives via a multi-component reaction at ambient temperature. rsc.orgnih.gov The catalyst's performance in a model reaction is highlighted below.

| Catalyst | Amount (mg) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | 5 | 25 | 5 | 92 |

| UiO-66(Zr) | 5 | 25 | 15 | 45 |

| No Catalyst | - | 25 | 24 | Trace |

Table comparing the catalytic efficiency of a functionalized MOF against its parent structure and a catalyst-free reaction for picolinate synthesis. nih.gov

Organocatalysis : Organocatalysis uses small organic molecules to accelerate chemical reactions. mdpi.com This field avoids the use of potentially toxic or expensive metals. Chiral organocatalysts have been employed in the synthesis of complex molecules. For example, a polystyrene-immobilized imidazolidinone-based picolinamide (B142947) has been used as a chiral Lewis base catalyst, demonstrating the application of organocatalysis in transformations involving picolinic acid derivatives. mdpi.com Picolinic acid itself has also been investigated as a naturally occurring, sustainable hydrogen-bond donor catalyst for certain chemical transformations. rsc.org

Cascade or tandem reactions involve a sequence of intramolecular or intermolecular transformations that occur consecutively in a single synthetic operation without isolating intermediates. The MCRs used for picolinate synthesis are prime examples of such sequences. researchgate.net The mechanism for the MOF-catalyzed synthesis of picolinates, for example, proceeds through a proposed cascade of condensation, addition, and cyclization, culminating in an oxidation step to yield the aromatic picolinate ring. nih.govresearchgate.net This "cooperative vinylogous anomeric-based oxidation" represents a sophisticated final step in the cascade, highlighting how complex scaffolds can be assembled efficiently from simple starting materials. researchgate.net Such strategies are at the forefront of synthetic chemistry, enabling the rapid construction of elaborate molecular architectures.

Directed Fluorination and Introduction of Fluorinated Moieties within Pyridine Frameworks

Recent advancements in synthetic chemistry have provided novel methods for the site-selective introduction of fluorinated groups into pyridine structures. uni-muenster.dechemeurope.com One such strategy involves the direct C-H fluorination of pyridines. For instance, researchers have developed methods for the conversion of a C-H bond adjacent to the nitrogen in pyridines to a C-F bond with high site-selectivity using reagents like silver(II) fluoride (B91410) (AgF2). orgsyn.orgresearchgate.net This approach is advantageous as it can be performed at or near ambient temperature with a commercially available reagent and is tolerant of various functional groups. orgsyn.org The resulting fluoropyridines can serve as versatile intermediates for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Another innovative approach focuses on the regioselective introduction of the difluoromethyl group into pyridines. uni-muenster.dechemeurope.com This is particularly relevant for drug discovery, as this moiety can act as a bioisostere for hydroxyl or thiol groups. uni-muenster.dechemeurope.com A recently developed method allows for the precise installation of the difluoromethyl group at either the meta- or para-position relative to the nitrogen atom, a previously challenging transformation. uni-muenster.dechemeurope.com This technique utilizes a temporary dearomatization of the pyridine ring, allowing the activated intermediates to react with difluoromethyl-containing reagents. uni-muenster.de The practicality of this method is enhanced by the use of inexpensive and commercially available reagents. uni-muenster.dechemeurope.com

The synthesis of fluorinated pyridines can also be achieved through electrophilic fluorination of dihydropyridine (B1217469) precursors. For example, 1,2-dihydropyridines can be treated with reagents like Selectfluor® to yield fluorinated 3,6-dihydropyridines. These intermediates can then be readily converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride under mild conditions. nih.gov

Below is a table summarizing various reagents used for the fluorination of pyridine derivatives.

| Reagent | Type of Fluorination | Key Features |

| Silver(II) fluoride (AgF2) | Direct C-H Fluorination | High site-selectivity adjacent to nitrogen; ambient temperature. orgsyn.orgresearchgate.net |

| Selectfluor® | Electrophilic Fluorination | Used with dihydropyridine precursors. nih.gov |

Biocatalytic Approaches to Picolinic Acid Production and Modification

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high specificity under mild conditions, often avoiding the need for protecting groups and reducing the generation of hazardous waste.

Picolinic acid is an endogenous metabolite of L-tryptophan, synthesized via the kynurenine (B1673888) pathway. nih.gov The key enzyme, amino-ß-carboxymuconate-semialdehyde-decarboxylase (ACMSD), plays a crucial role in shunting an intermediate towards the formation of picolinic acid. nih.gov While the natural biosynthesis of picolinic acid is well-established, the application of biocatalysis for the production of substituted picolinic acid derivatives is an area of ongoing research.

The biodegradation of picolinic acid by microorganisms also provides insights into potential biocatalytic transformations. For example, some bacteria can hydroxylate picolinic acid to 6-hydroxypicolinic acid. mdpi.com This enzymatic hydroxylation demonstrates the potential for biocatalysts to modify the picolinic acid scaffold.

Furthermore, enzymes involved in the degradation of picolinic acid, such as 3,6-dihydroxypicolinic acid decarboxylase found in Bordetella bronchiseptica, could potentially be engineered or applied in reverse to catalyze the carboxylation of appropriately substituted pyridine precursors. mdpi.com The study of such enzymes provides a foundation for developing novel biocatalytic routes to picolinic acid and its derivatives.

The following table outlines enzymes and microorganisms relevant to the biosynthesis and modification of picolinic acid.

| Enzyme/Microorganism | Role | Potential Application |

| Amino-ß-carboxymuconate-semialdehyde-decarboxylase (ACMSD) | Key enzyme in the biosynthesis of picolinic acid from L-tryptophan. nih.gov | Production of picolinic acid from bio-based feedstocks. |

| Rhodococcus sp. PA18 | Capable of hydroxylating picolinic acid to 6-hydroxypicolinic acid. mdpi.com | Regiospecific hydroxylation of the picolinic acid scaffold. |

| 3,6-Dihydroxypicolinic acid decarboxylase (Bordetella bronchiseptica) | Catalyzes the decarboxylation of 3,6-dihydroxypicolinic acid. mdpi.com | Potential for reverse carboxylation reactions to synthesize picolinic acid derivatives. |

Molecular Structure, Bonding, and Stereochemical Analysis

Advanced Spectroscopic Characterization of 6-(2,3-Difluorophenyl)picolinic Acid and Analogues

Spectroscopic methods are fundamental to elucidating the structure of this compound. While specific experimental data for this exact compound is not widely published, analysis of its constituent parts and related analogues allows for a detailed characterization.

NMR spectroscopy provides precise information about the atomic connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the picolinic acid and the difluorophenyl rings. The carboxylic acid proton (–COOH) typically appears as a broad singlet at a significantly downfield chemical shift, usually above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. whitman.edu The protons on the pyridine (B92270) ring would appear in the aromatic region (typically 7.0-9.0 ppm), with their exact shifts and coupling patterns determined by their positions relative to the nitrogen atom, the carboxylic acid, and the bulky difluorophenyl substituent. nih.gov The protons on the difluorophenyl ring will also resonate in the aromatic region, and their signals will be split by both neighboring protons and through-space coupling to the fluorine atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 160-180 ppm. whitman.edu The carbons of the pyridine and phenyl rings will appear between 120-160 ppm. The carbons directly bonded to the fluorine atoms will show large one-bond C-F coupling constants, which is a characteristic feature confirming the substitution pattern.

Expected NMR Data Summary

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10 (broad) | 160 - 180 | Signal disappears on D₂O exchange. |

| Pyridine Ring Protons | 7.5 - 9.0 | 120 - 150 | Complex splitting patterns due to H-H coupling. |

| Difluorophenyl Ring Protons | 7.0 - 8.0 | 115 - 140 | Signals show both H-H and H-F coupling. |

Note: The table presents expected values based on general principles and data for analogous compounds.

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups and bonding arrangements within the molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. researchgate.net A strong, sharp absorption corresponding to the carbonyl (C=O) stretch would typically appear around 1700 cm⁻¹. The presence of aromatic rings will give rise to C=C and C-H stretching vibrations in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively. vscht.cz The vibrations associated with the C-F bonds are expected to produce strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

Expected Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Weak/Not Observed | Broad, Strong (IR) |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |

| C=O Stretch (Carboxylic Acid) | ~1700 | ~1700 | Strong (IR), Medium (Raman) |

| C=C Stretch (Aromatic Rings) | 1400 - 1600 | 1400 - 1600 | Medium-Strong |

Note: The table presents expected values based on general principles and data for analogous compounds.

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The molecular formula of this compound is C₁₂H₇F₂NO₂ and its molecular weight is approximately 235.19 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 235. A prominent fragmentation pathway for carboxylic acids is the loss of the hydroxyl group (•OH, 17 Da) and the carboxyl group (•COOH, 45 Da). libretexts.org Therefore, significant fragments at m/z 218 (M-17) and m/z 190 (M-45) would be expected. Another common fragmentation is the loss of carbon dioxide (CO₂, 44 Da) after rearrangement, leading to a fragment at m/z 191.

Expected Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity | Formula of Lost Neutral |

|---|---|---|

| 235 | Molecular Ion [M]⁺ | - |

| 218 | [M - OH]⁺ | •OH |

| 191 | [M - CO₂]⁺ | CO₂ |

Note: The table presents expected values based on general principles of mass spectrometry.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net This technique would provide accurate data on bond lengths, bond angles, and torsion angles for this compound. rsc.org

Although a specific crystal structure for this compound is not publicly available, studies on analogous picolinic acid derivatives reveal common structural motifs. researchgate.netmdpi.com A crystallographic study would likely show that the carboxylic acid group forms hydrogen-bonded dimers with an adjacent molecule in the crystal lattice. Furthermore, it would precisely define the dihedral angle between the pyridine and the difluorophenyl rings, which is a key conformational feature.

Conformational Analysis and Rotational Isomerism of Substituted Picolinic Acids

The bond connecting the pyridine ring (at C6) and the difluorophenyl ring (at C1') is a single bond, allowing for rotation. This rotation gives rise to different conformers, or rotational isomers (rotamers). The stability of these conformers is governed by steric hindrance and electronic interactions between the two rings.

For 6-aryl-picolinic acids, the orientation of the aryl group relative to the picolinic acid moiety is of significant interest. Steric clash between the ortho-fluorine atom on the phenyl ring and the nitrogen atom of the pyridine ring, as well as with the carboxylic acid group, will likely force the two rings to be non-coplanar. Computational modeling and experimental studies on similar systems show that small changes in substituents can lead to significant changes in the preferred conformation, ranging from nearly planar to perpendicular arrangements. nih.gov The presence of the two fluorine atoms at the 2- and 3-positions of the phenyl ring creates a specific steric and electronic environment that dictates the most stable rotational conformation.

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, molecules of this compound are expected to arrange themselves into a stable crystal lattice through a network of intermolecular interactions. The most significant of these is the hydrogen bond.

The carboxylic acid groups are strong hydrogen bond donors (the O-H group) and acceptors (the C=O group). It is highly probable that they will form centrosymmetric dimers, where two molecules are held together by a pair of O-H···O hydrogen bonds. This is a very common and stable motif for carboxylic acids in the solid state. core.ac.uk

Theoretical and Computational Chemistry Investigations

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the electronic characteristics that govern the behavior of 6-(2,3-Difluorophenyl)picolinic acid.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and ground state properties of molecules. mdpi.comresearchgate.net DFT methods, such as those employing the B3LYP hybrid functional, are utilized to accurately predict the equilibrium geometry of this compound in its lowest energy state. nih.gov These calculations determine key structural parameters, including bond lengths, bond angles, and the dihedral angle between the pyridine (B92270) and difluorophenyl rings.

Interactive Table: Illustrative Ground State Properties Calculated by DFT for Aromatic Acids

| Property | Typical Calculated Value | Method/Basis Set | Significance |

| Total Energy (Hartree) | -950 to -1100 | B3LYP/6-31G(d,p) | Represents the total electronic energy of the molecule at 0 Kelvin; a key value for thermodynamic calculations. |

| Dipole Moment (Debye) | 2.5 - 4.0 D | B3LYP/6-31G(d,p) | Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Ring-Ring Dihedral Angle | 30° - 50° | B3LYP/6-31G(d,p) | The twist between the pyridine and phenyl rings, which balances electronic conjugation and steric hindrance. |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Of particular importance is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity and electronic properties. libretexts.org

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com For this compound, the HOMO is expected to be distributed across the π-system of the aromatic rings, while the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group would likely lower the energy of the LUMO, making the molecule a potential electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. Computational methods can precisely calculate these orbital energies and visualize their distributions. researchgate.net

Interactive Table: Representative Frontier Orbital Data for Phenylpyridine Derivatives

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Energy difference indicating chemical reactivity and electronic excitation energy. |

The pyridine ring in this compound is an aromatic heterocycle. libretexts.org Like benzene, it features a cyclic, planar arrangement of atoms with a delocalized π-electron system containing six π-electrons, satisfying Hückel's rule (4n+2). doubtnut.compressbooks.pub This delocalization of electrons is responsible for the characteristic stability and reactivity of aromatic compounds. uobabylon.edu.iq

However, the presence of the electronegative nitrogen atom causes an uneven distribution of electron density in the pyridine ring compared to benzene. uobabylon.edu.iq The nitrogen atom draws electron density from the ring carbons, making the pyridine ring "π-deficient." This effect is further intensified by the presence of the electron-withdrawing 2,3-difluorophenyl and carboxylic acid substituents. Computational methods can quantify this electronic delocalization and aromaticity using various indices, providing a detailed picture of the electron distribution within the π-system. researchgate.net

Mechanistic Studies of Chemical Reactions via Computational Methods

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, providing insights into transition states and reaction energetics that are often difficult to obtain experimentally.

To understand how a chemical reaction proceeds, computational chemists locate the transition state (TS) on the potential energy surface. researchgate.net The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. For reactions involving this compound, such as decarboxylation or esterification, DFT calculations can be used to optimize the geometry of the transition state.

Once a transition state is located, reaction path optimization techniques, such as Intrinsic Reaction Coordinate (IRC) calculations, are employed. These calculations trace the path from the transition state downhill to both the reactants and the products, confirming that the identified TS correctly connects the desired species. researchgate.net This process provides a complete energetic profile of the reaction, revealing the mechanism step-by-step. pku.edu.cn

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these environmental effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energy. researchgate.net

By performing DFT calculations with a solvation model, the energetics of a reaction involving this compound can be evaluated in different media. nih.gov For example, the stability of charged intermediates or transition states can be dramatically different in a polar solvent compared to a nonpolar solvent or the gas phase. These calculations allow for a more realistic comparison with experimental results and can predict how changing the solvent might alter the reaction outcome. researchgate.net

Interactive Table: Illustrative Solvation Free Energy in Different Solvents

| Solvent | Dielectric Constant (ε) | Typical Calculated Solvation Free Energy (kcal/mol) | Solvent Type |

| Toluene | 2.4 | -4 to -6 | Nonpolar Aprotic |

| THF | 7.5 | -7 to -9 | Polar Aprotic |

| Ethanol | 25 | -10 to -13 | Polar Protic |

| Water | 80 | -12 to -15 | Polar Protic |

Prediction and Interpretation of Spectroscopic Data through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone in the prediction and interpretation of the spectroscopic signatures of molecules such as this compound. These theoretical calculations provide a detailed understanding of a molecule's vibrational, electronic, and magnetic properties, which correspond to its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra, respectively. researchgate.netresearchgate.net While specific computational studies on this compound are not prevalent in publicly accessible literature, the application of established methodologies allows for a reliable prediction of its spectral characteristics.

The process typically begins with the geometry optimization of the molecule's ground state. Using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the lowest energy conformation is determined. nih.govnih.gov Following optimization, frequency calculations are performed to predict the IR spectrum. These calculations yield the vibrational frequencies and their corresponding intensities, which arise from the stretching and bending of bonds within the molecule. For this compound, characteristic vibrational modes would include C=O stretching of the carboxylic acid, C-F stretching, C=C and C=N stretching of the pyridine and phenyl rings, and O-H stretching.

To predict the NMR spectrum, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed. nih.gov This method calculates the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), which are then converted into chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS). These predicted shifts are invaluable for assigning the signals in experimental NMR spectra, helping to confirm the molecular structure.

The electronic absorption properties, observed in UV-Vis spectroscopy, are typically predicted using Time-Dependent DFT (TD-DFT). researchgate.netnih.gov This method calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals, such as π → π* and n → π* transitions. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correlate with the position and intensity of peaks in the experimental UV-Vis spectrum.

Below is an illustrative table of the types of spectroscopic data that can be generated for this compound through these computational methods.

| Spectroscopic Data Type | Computational Method | Predicted Parameters | Structural Interpretation |

| Infrared (IR) Spectroscopy | DFT (e.g., B3LYP/6-311++G(d,p)) | Vibrational Frequencies (cm⁻¹) | C=O stretch, O-H stretch, C-F stretch, aromatic C-H stretch, ring vibrations |

| ¹H & ¹³C NMR Spectroscopy | DFT/GIAO | Chemical Shifts (ppm) | Assignment of protons and carbons on the pyridine and difluorophenyl rings |

| ¹⁹F NMR Spectroscopy | DFT/GIAO | Chemical Shifts (ppm) | Probing the electronic environment of the fluorine atoms |

| UV-Vis Spectroscopy | TD-DFT | Absorption Wavelengths (λmax) | π → π* and n → π* electronic transitions within the aromatic systems |

Computational Design Principles for Fluorinated Pyridine Systems and Their Derivatives

The strategic incorporation of fluorine atoms into pyridine systems is a widely used strategy in medicinal chemistry and materials science to modulate molecular properties. Computational chemistry provides a framework for understanding the effects of fluorination and establishing design principles for novel derivatives of compounds like this compound. rsc.orgresearchgate.net

Fluorine's high electronegativity is a dominant factor. It exerts a strong inductive electron-withdrawing effect, which can significantly alter the electronic landscape of the molecule. nih.gov This is evident in the molecular electrostatic potential (MEP) map, where fluorine substitution typically leads to more electropositive regions on the aromatic ring, influencing non-covalent interactions and receptor binding.

Key computational design principles for fluorinated pyridine systems include:

Modulation of Electronic Properties : Natural Bond Orbital (NBO) analysis can quantify the intramolecular charge delocalization and the strength of the C-F bond. rsc.org Fluorination impacts the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, fluorination lowers the HOMO and LUMO energy levels, which can enhance metabolic stability and alter reactivity. researchgate.net

Enhanced Binding Affinity : The introduction of fluorine can lead to favorable orthogonal multipolar interactions, such as dipole-dipole and quadrupole-quadrupole interactions, with biological targets. It can also form strong hydrogen bonds and halogen bonds, which can be modeled to predict and optimize binding geometries and energies.

Tuning Acidity and Basicity : The electron-withdrawing nature of fluorine atoms decreases the basicity of the pyridine nitrogen. For picolinic acid derivatives, this can influence the pKa of the carboxylic acid group, affecting its ionization state at physiological pH.

Control of Conformation : The steric bulk and electrostatic properties of fluorine can influence the preferred conformation of the molecule. For this compound, the dihedral angle between the pyridine and phenyl rings is a critical conformational parameter that can be computationally analyzed to understand its impact on biological activity.

Improved Metabolic Stability : Fluorine is often introduced at positions susceptible to metabolic oxidation (e.g., C-H bonds). Replacing a hydrogen atom with a fluorine atom can block this metabolic pathway, thereby increasing the molecule's half-life. Computational models can help identify likely sites of metabolism.

Altering Aromaticity and Reactivity : The concept of "fluoromaticity" suggests that fluorine substituents contribute to the π-system of the aromatic ring, creating new molecular orbitals that can enhance ring stability. nih.govacs.org However, the strong electron-withdrawing effect also activates the ring for nucleophilic aromatic substitution (SNAr), a principle that can be exploited in the synthesis of derivatives. acs.org

The following table summarizes the key effects of fluorine substitution that guide the computational design of pyridine derivatives.

| Property | Effect of Fluorine Substitution | Computational Tool/Analysis | Design Implication |

| Electron Distribution | Inductive withdrawal, creates polarized C-F bond | Molecular Electrostatic Potential (MEP), NBO | Modulates non-covalent interactions, receptor binding |

| Acidity/Basicity | Decreases basicity of pyridine N; can increase acidity of COOH | pKa Calculation | Influences solubility and ionization state |

| Metabolic Stability | Blocks C-H oxidation | Docking with metabolic enzymes (e.g., CYP450) | Increases in vivo half-life |

| Reactivity | Activates ring for Nucleophilic Aromatic Substitution (SNAr) | Frontier Molecular Orbital (FMO) Analysis | Guides synthetic strategy for derivatization |

| Lipophilicity | Increases lipophilicity | Calculation of logP | Affects membrane permeability and ADME properties |

| Conformation | Influences torsional angles and overall shape | Conformational Analysis, Potential Energy Surface Scan | Optimizes fit within a binding pocket |

By leveraging these computational principles, scientists can rationally design novel derivatives of this compound with optimized potency, selectivity, and pharmacokinetic profiles.

Coordination Chemistry and Metal Complexation

Ligand Design Principles for 6-(2,3-Difluorophenyl)picolinic Acid as a Chelating Agent

This compound is an effective chelating agent due to a combination of electronic and structural features inherent in its molecular framework. The picolinic acid moiety provides a robust bidentate N,O-chelate ring, a common and stable motif in coordination chemistry. The nitrogen atom of the pyridine (B92270) ring and the deprotonated oxygen atom of the carboxyl group coordinate to a metal center, forming a stable five-membered ring. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands.

Synthesis and Structural Elucidation of Metal-Picolinate Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid. The resulting complexes can be isolated as crystalline solids and their structures elucidated using single-crystal X-ray diffraction.

This compound forms stable complexes with a variety of transition metals, showcasing its versatility as a ligand.

Iridium(III): Iridium(III) complexes incorporating this ligand are of particular interest for their applications in organic light-emitting diodes (OLEDs). For instance, heteroleptic iridium(III) complexes can be synthesized where this compound acts as an ancillary ligand along with other cyclometalating ligands. researchgate.net The synthesis often involves the reaction of a chloro-bridged iridium dimer with the picolinic acid derivative. researchgate.net

Manganese(II): Manganese(II) readily forms complexes with picolinic acid and its derivatives. researchgate.netnih.gov The coordination can lead to monomeric or polymeric structures depending on the reaction conditions and the stoichiometry of the reactants. researchgate.net In the presence of picolinic acid, Mn(II) can be catalytically active in oxidation processes, suggesting the formation of high-valent manganese species. nih.govnih.gov

Nickel(II): Nickel(II) forms well-defined complexes with picolinate-type ligands. These complexes often exhibit a distorted octahedral geometry, with the picolinate (B1231196) ligand coordinating in a bidentate fashion. researchgate.net

Copper(II): Copper(II) complexes with picolinic acid derivatives have been synthesized and characterized. nih.govresearchgate.net These complexes can adopt various coordination geometries, including square pyramidal and trigonal-bipyramidal, depending on the steric and electronic nature of the substituents on the picolinic acid backbone. researchgate.net

In many complexes, this compound acts as a bidentate ligand, coordinating through the pyridine nitrogen and a carboxylate oxygen atom. For octahedral complexes, such as those of Ir(III), this ligand typically occupies two coordination sites. researchgate.net The geometry around the metal center is often distorted from a perfect octahedron due to the geometric constraints of the chelating ligand. nih.govlibretexts.org The bite angle of the N-M-O chelate ring is a key structural parameter.

For other transition metals like Mn(II), Ni(II), and Cu(II), a variety of coordination numbers and geometries are possible. For example, six-coordinate complexes with a distorted octahedral geometry are common. researchgate.net However, five-coordinate geometries like square pyramidal or trigonal bipyramidal can also be observed, influenced by the steric bulk of the ligands and the electronic preferences of the metal ion. researchgate.netlibretexts.org

| Metal Ion | Typical Coordination Geometry | Coordination Number | Binding Mode of Picolinate |

|---|---|---|---|

| Ir(III) | Distorted Octahedral | 6 | Bidentate (N,O) |

| Mn(II) | Distorted Octahedral, Polymeric | 6 | Bidentate (N,O), Bridging Carboxylate |

| Ni(II) | Distorted Octahedral | 6 | Bidentate (N,O) |

| Cu(II) | Square Pyramidal, Trigonal Bipyramidal | 5 | Bidentate (N,O) |

Spectroscopic and Electrochemical Characterization of Coordination Compounds

Spectroscopic and electrochemical techniques are essential for understanding the electronic structure and redox properties of the metal complexes of this compound.

UV-Vis absorption spectroscopy provides insights into the electronic transitions within the metal complexes. These spectra typically show intense bands in the UV region corresponding to ligand-centered (π-π*) transitions and, in some cases, charge-transfer bands in the visible region. For transition metal complexes, metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands can be observed. nih.gov

The photoluminescence properties, particularly for Ir(III) complexes, are of significant interest. These complexes can be highly emissive, with the emission wavelength and quantum yield being tunable by modifying the ligands. researchgate.netrsc.org The emission is often phosphorescent in nature, originating from a triplet excited state (e.g., ³MLCT). The difluorophenyl substituent on the picolinic acid ligand can influence the energy of the frontier molecular orbitals, thereby affecting the emission color. researchgate.net

| Complex Type | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Emission Type |

|---|---|---|---|

| Ir(III) cyclometalated complex with picolinate ancillary ligand | ~250-450 | ~450-600 | Phosphorescence |

Cyclic voltammetry (CV) is a powerful technique for probing the redox behavior of these metal complexes. dss.go.th CV measurements can reveal the oxidation and reduction potentials of the metal center and the ligands. For many transition metal complexes, reversible or quasi-reversible redox processes are observed, indicating the stability of the complex in different oxidation states. mdpi.comutexas.edu

In the case of iridium(III) complexes, the CV typically shows a reversible one-electron oxidation corresponding to the Ir(III)/Ir(IV) couple and one or more reduction waves associated with the ligands. mdpi.com The potentials of these redox events are influenced by the electronic properties of the ligands. The electron-withdrawing difluorophenyl group on the picolinic acid ligand is expected to make the complex more difficult to oxidize and easier to reduce compared to complexes with electron-donating groups. This tunability of redox potentials is crucial for designing materials for applications such as electrochemiluminescence and OLEDs.

| Process | Potential (V vs. Ag/AgCl) | Characteristics |

|---|---|---|

| Oxidation (IrIII/IrIV) | ~0.60 | Quasi-reversible |

| Reduction (Ligand-based) | ~ -0.30 | Quasi-reversible |

| Reduction (Ligand-based) | ~ -1.15 | Quasi-reversible |

Note: The presented data is illustrative and based on a representative iridium complex. mdpi.com Actual values will vary depending on the specific complex and experimental conditions.

Based on a comprehensive search of available scientific literature, there is no specific research data published on the coordination chemistry, metal-ligand binding affinities, or complexation equilibria for the chemical compound This compound .

Therefore, the requested article section focusing solely on the investigation of metal-ligand binding affinities and complexation equilibria for this particular compound, including data tables and detailed research findings, cannot be generated at this time. Scientific investigation into the coordination behavior of this specific fluorinated derivative of picolinic acid has not been reported in the accessible literature.

Based on a comprehensive search of available information, there is currently no specific research data or literature detailing the role of the chemical compound This compound in the field of catalysis research.

Therefore, it is not possible to generate an article that adheres to the provided outline focusing solely on this specific compound. The search results yielded information on picolinic acid and its other derivatives in various catalytic applications, but no documents or studies mentioned or provided data for this compound in the contexts of homogeneous catalysis, heterogeneous catalysis, or related mechanistic studies.

Role in Catalysis Research

Organocatalytic Properties of Picolinic Acid Derivatives

Picolinic acid and its derivatives have emerged as subjects of interest in the field of organocatalysis, where small organic molecules are utilized to accelerate chemical reactions. These compounds offer a metal-free alternative to traditional catalysts, often providing high levels of selectivity under mild reaction conditions.

A significant example of the organocatalytic potential of this class of compounds is the application of 2-picolinic acid as a hydrogen bond donor catalyst. Research has shown it to be a commercially available, non-toxic, and sustainable catalyst for the cycloaddition of carbon dioxide (CO₂) to both terminal and internal epoxides, yielding cyclic carbonates. rsc.org This process is of considerable industrial importance as it represents a method for CO₂ fixation into valuable chemicals.

In this catalytic system, 2-picolinic acid, in conjunction with a halide co-catalyst such as tetra-n-butylammonium iodide (n-Bu₄NI), effectively facilitates the reaction. rsc.org The catalytic prowess of the 2-picolinic acid/n-Bu₄NI binary system has been particularly noted in the challenging conversion of internal di-substituted epoxides. rsc.org

Detailed research findings have demonstrated the conversion of a variety of epoxides to their corresponding cyclic carbonates with high yields and selectivities. For instance, the reaction with terminal mono-substituted epoxides proceeds under mild conditions (1 bar CO₂ pressure) with low catalyst loading (1 mol%), achieving yields of up to 98% and greater than 99% selectivity. rsc.org For the more sterically hindered internal di-substituted epoxides, the system required a slightly higher catalyst loading of 2 mol% to achieve yields up to 97%. rsc.org

The following table summarizes the performance of the 2-picolinic acid/n-Bu₄NI catalytic system in the cycloaddition of CO₂ to various epoxides. rsc.org

Table 1: Cycloaddition of CO₂ to Epoxides Catalyzed by 2-Picolinic Acid/n-Bu₄NI

| Entry | Epoxide Substrate | Catalyst Loading (mol%) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| 1 | Propylene Oxide | 1 | 98 | >99 |

| 2 | 1,2-Butylene Oxide | 1 | 96 | >99 |

| 3 | 1,2-Octene Oxide | 1 | 95 | >99 |

| 4 | Styrene Oxide | 1 | 97 | >99 |

| 5 | (R)-Styrene Oxide | 1 | 96 | >99 |

| 6 | Phenyl Glycidyl Ether | 1 | 94 | >99 |

| 7 | Allyl Glycidyl Ether | 1 | 95 | >99 |

| 8 | Cyclohexene Oxide | 2 | 97 | >99 |

While this research focuses on the parent 2-picolinic acid, the principles of hydrogen bond-donating catalysis can be extrapolated to its derivatives. The presence of the 2,3-difluorophenyl substituent in 6-(2,3-Difluorophenyl)picolinic acid would electronically modify the picolinic acid scaffold, potentially influencing its acidity and catalytic behavior in similar or different organocatalytic transformations. Further research is warranted to explore the specific catalytic activities of this and other substituted picolinic acid derivatives.

Explorations in Functional Materials Science

Design Principles for Picolinic Acid-Based Organic Electronic Materials (e.g., Phosphorescent Emitters for OLEDs)

Picolinic acid and its derivatives are crucial components in the design of ancillary ligands for phosphorescent emitters, particularly for iridium(III) complexes used in Organic Light-Emitting Diodes (OLEDs). The design of these materials is guided by several key principles aimed at achieving high efficiency, stability, and specific emission colors.

The primary function of the picolinic acid-based ancillary ligand is to tune the electronic and photophysical properties of the metal complex. In a typical phosphorescent iridium(III) complex, such as those used for blue emission, the ancillary ligand helps to modulate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For 6-(2,3-Difluorophenyl)picolinic acid, the design principles would focus on:

Energy Level Tuning: The introduction of two fluorine atoms on the phenyl ring is a critical design choice. Fluorine is a highly electronegative atom, and its presence leads to a significant stabilization (lowering) of the HOMO energy level of the resulting complex. This wide HOMO-LUMO energy gap is essential for achieving high-energy emission, such as in the blue region of the spectrum. analis.com.my

Structural Rigidity: The bidentate coordination of the picolinate (B1231196) ligand to the iridium center provides a rigid molecular framework. beilstein-journals.org This rigidity helps to minimize non-radiative decay pathways, thereby increasing the phosphorescence quantum yield. beilstein-journals.org

A well-known example that illustrates these principles is FIrpic, or bis(4,6-difluorophenylpyridinato)iridium(III) picolinate, a highly efficient greenish-blue emitter. researchgate.net Although the fluorination pattern is different from the subject compound, the fundamental role of the picolinate ancillary ligand in stabilizing the complex and tuning its emissive properties remains a core design principle.

Structure-Performance Correlations in Material Systems

The correlation between the molecular structure of picolinic acid-based ligands and the performance of the resulting material is a central aspect of materials science research. For a hypothetical iridium(III) complex using this compound as an ancillary ligand, several structure-performance relationships can be anticipated.

The precise positioning of the fluorine atoms on the phenyl ring directly influences the electronic properties and, consequently, the device performance.

Emission Color (Wavelength): The 2,3-difluoro substitution pattern is expected to have a distinct electronic effect compared to other isomers (e.g., 2,4-difluoro or 3,5-difluoro). The inductive electron-withdrawing effect of the fluorine atoms would lower the HOMO level on the iridium center, pushing the emission towards the blue region. The specific isomerism (ortho and meta positioning) influences the dipole moment and electronic distribution across the ligand, which can fine-tune the emission wavelength.

Quantum Efficiency: The rigidity of the picolinate chelate ring is crucial for high quantum efficiency. beilstein-journals.org Furthermore, the steric interactions introduced by the 2,3-difluorophenyl group can influence the packing of molecules in the solid state. This can help suppress intermolecular quenching processes like triplet-triplet annihilation, which is a major cause of efficiency roll-off at high brightness in OLEDs.

Device Stability: The strength of the bond between the iridium and the picolinic acid ligand is a key determinant of the operational stability of the emitter. Stronger bonds, influenced by the electronic nature of the substituents, can lead to more robust materials that are less prone to degradation during device operation.

A comparison of hypothetical performance metrics based on related structures is presented below.

| Ligand Feature | Expected Impact on HOMO Level | Anticipated Emission Color | Potential Effect on Quantum Yield |

| Phenylpicolinic acid | Baseline | Green-Blue | Moderate |

| 6-(4-Fluorophenyl)picolinic acid | Lowered | Blue-shifted Green | High |

| 6-(2,4-Difluorophenyl)picolinic acid | Significantly Lowered | Blue | Potentially Very High |

| This compound | Significantly Lowered | Blue | Potentially Very High |

Integration into Hybrid Organic-Inorganic Materials for Advanced Functions

Hybrid organic-inorganic materials combine the properties of both organic molecules and inorganic frameworks, offering synergistic functionalities. nih.govmdpi.com Picolinic acid and its derivatives are excellent candidates for the organic component in such hybrids due to their robust metal-chelating capabilities. wikipedia.org

The integration of this compound into hybrid materials could be achieved through several approaches:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid and pyridine (B92270) nitrogen of the picolinate structure can coordinate with various metal ions (e.g., zinc, copper, lanthanides) to form extended one-, two-, or three-dimensional networks. mdpi.com The 2,3-difluorophenyl group would act as a functional pendant group within the pores or layers of the framework. This functionalization could be used to tune the framework's properties for applications such as gas sensing or catalysis.

Surface Modification of Inorganic Nanoparticles: The picolinic acid moiety can act as a capping agent or surface ligand for inorganic nanoparticles (e.g., quantum dots, metal oxides). This surface functionalization can improve the dispersibility of the nanoparticles in organic matrices, passivate surface defects, and facilitate charge transfer between the organic and inorganic components.

Polyoxometalate-Based Hybrids: Picolinic acid can be used to link transition metal complexes to polyoxometalate (POM) clusters. These hybrid materials are investigated for their catalytic, electronic, and magnetic properties.

The presence of the difluorophenyl group in such hybrid systems could introduce specific functionalities, such as modifying the electronic properties at the organic-inorganic interface or influencing the self-assembly and packing of the hybrid structure. rsc.org

Development of Synthetic Strategies for Controlled Materials Fabrication

The ability to synthesize precisely functionalized picolinic acids is fundamental to fabricating advanced materials. The synthesis of this compound would likely rely on established methodologies in pyridine chemistry, allowing for controlled fabrication.

Key synthetic strategies include:

Cross-Coupling Reactions: A prevalent method for creating the C-C bond between the pyridine and phenyl rings is the Suzuki coupling reaction. This would typically involve reacting a halogenated pyridine derivative (e.g., 6-bromopicolinic acid ester) with 2,3-difluorophenylboronic acid in the presence of a palladium catalyst.

Oxidation of Picoline Precursors: An alternative route involves the synthesis of 6-(2,3-Difluorophenyl)-2-methylpyridine (a picoline derivative) first, followed by oxidation of the methyl group to a carboxylic acid. wikipedia.orggoogle.com This oxidation can be achieved using strong oxidizing agents like potassium permanganate. This method is advantageous for large-scale production.

Multi-component Reactions: Modern synthetic chemistry also employs multi-component reactions where several starting materials are combined in a one-pot synthesis to build the target molecule, which can be an efficient way to create libraries of related derivatives for screening. researchgate.netrsc.org

Control over these synthetic processes is crucial for ensuring high purity, which is paramount for electronic materials, and for allowing systematic modifications to the molecular structure to establish clear structure-property relationships. nih.gov

Advanced Analytical Methodology Development in Support of Picolinic Acid Research

Advancements in Chromatographic Separation Techniques (e.g., HPLC, GC-MS)

Chromatographic methods are indispensable for the separation and analysis of picolinic acid derivatives from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) represent two of the most powerful and widely adapted techniques in this domain.

Recent advancements in HPLC focus on improving separation efficiency and detection sensitivity. For picolinic acid, a method involving post-column UV irradiation with zinc acetate (B1210297) as a fluorescent derivatization reagent has been developed. nih.govteikyo.jp This technique allows for the fluorometric determination of picolinic acid, achieving a detection limit as low as 0.30 pmol. nih.govteikyo.jp The separation is typically performed on a C18 reversed-phase column. nih.govteikyo.jp The choice of stationary phase is critical, with studies comparing various columns, including monolithic C18, C18 Polar, and pentafluorophenyl phases, to optimize the separation of phenolic acids and related compounds. mdpi.com The mobile phase composition, particularly its pH and buffer capacity, has been shown to strongly influence separation results. mdpi.com Hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS) offer the advantage of direct mass identification, which is invaluable for analyzing complex reaction mixtures. nih.govutsa.edu

Gas Chromatography-Mass Spectrometry (GC-MS) provides high-resolution separation and definitive structural information. While direct analysis of acidic compounds like picolinic acid can be challenging due to their polarity and low volatility, derivatization to more volatile esters is a common and effective strategy. nih.gov For instance, a single-step pyrolytic derivatization method has been developed to form picolinyl esters from cellular fatty acids, significantly reducing sample preparation time. nih.gov Mass spectra of picolinyl esters provide valuable fragment ions that can elucidate the structural details of the analyte. nih.gov Quantitative GC-MS methods have also been established for the concurrent analysis of picolinic, quinolinic, and nicotinic acids using electron-capture negative-ion detection. researchgate.net

| Technique | Column | Mobile Phase / Carrier Gas | Detection Method | Reference |

|---|---|---|---|---|

| HPLC | Capcell Pak C18 | 0.1 mol/L sodium phosphate (B84403) (pH 3.0) with 3.0 mmol/L zinc acetate and 3.5 mmol/L trimethylamine | Fluorescence (Ex: 336 nm, Em: 448 nm) after post-column UV irradiation | nih.govteikyo.jp |

| GC-MS | Agilent capillary column CP sil 8 CB | Helium | Electron Ionization (EI) Mass Spectrometry | mdpi.com |

| CE-MS/MS | VBTA coated capillary | Not specified | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | nih.gov |

Innovations in Spectroscopic Characterization Beyond Routine Analysis (e.g., 2D-NMR, solid-state NMR)

While standard 1D ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is routine for structural confirmation, advanced NMR techniques provide deeper insights into the complex structures and solid-state conformations of picolinic acid derivatives. ipb.pt

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for unambiguous assignment of proton and carbon signals, especially in highly substituted aromatic systems like 6-(2,3-Difluorophenyl)picolinic acid. ipb.pt These techniques help establish through-bond and through-space connectivities, respectively, confirming the substitution pattern and stereochemistry. ipb.pt

Solid-state NMR (ssNMR) has emerged as a powerful tool for characterizing molecules in their crystalline form. For 2-picolinic acid, ssNMR has been used to study its rare crystalline structure, which contains both neutral molecules and zwitterions. rhhz.net A significant challenge in the ssNMR analysis of such compounds can be the extremely long ¹H spin-lattice relaxation times (T₁), which makes experimental approaches like 2D NMR very time-consuming. rhhz.net To overcome this, an integrated approach combining experimental ssNMR data with Density Functional Theory (DFT) calculations has been successfully employed. rhhz.netst-andrews.ac.uk This method allows for the construction of a virtual, ordered crystal structure that can be used for theoretical calculations of NMR parameters, aiding in the accurate assignment of chemical shifts observed in the experimental spectra. rhhz.net

| Compound | Nucleus | Solvent | Observed Chemical Shifts | Reference |

|---|---|---|---|---|

| 2-Picolinic acid | ¹H | DMSO-d₆ | 8.76, 8.10, 8.03, 7.67 | chemicalbook.com |

| 2-Picolinic acid | ¹³C | CDCl₃ | 164.69, 148.10, 146.70, 138.60, 127.83, 124.26 | chemicalbook.com |

| Pyridine-2,6-dicarboxylic acid | ¹H | DMSO-d₆ | 8.29, 8.24 | chemicalbook.com |

Electrochemical Methodologies for Redox Property Characterization

The electrochemical behavior of picolinic acid derivatives is of significant interest due to their role as chelating agents and their potential use in developing sensors and catalysts. Electrochemical techniques such as cyclic voltammetry (CV) are employed to investigate the redox properties of these molecules and their metal complexes. researchgate.net

Studies on metal complexes of 2,6-pyridinedicarboxylic acid (a related compound) have utilized electrochemical deposition techniques to synthesize and characterize composites with conductive polymers like polypyrrole. researchgate.net The cyclic voltammetry performance of these composites reveals information about their electrochemical pseudocapacitive traits and conductivity. researchgate.net Such analyses help in understanding how the picolinic acid ligand influences the redox potential and electron transfer kinetics of the coordinated metal center. The tendency for redox proteins in acidic environments to have more positive redox potentials suggests that the electrochemical characterization of compounds like this compound under varying pH conditions could reveal adaptations relevant to specific applications. frontiersin.org These methodologies are crucial for characterizing the fundamental electronic properties and predicting the behavior of these compounds in redox-active systems.

Development of Quantitative Analytical Methods for Reaction Monitoring and Yield Determination

Precise and reliable quantitative methods are essential for optimizing synthetic procedures and for the accurate determination of product yield. The development of such methods for picolinic acid derivatives often relies on the chromatographic techniques discussed previously.

For a quantitative HPLC method, a calibration curve is constructed by analyzing a series of standards of known concentration. The method for picolinic acid using fluorescence detection demonstrated excellent linearity over a range of 0.89 to 455 pmol. nih.gov Similarly, quantitative GC-MS methods require the construction of calibration curves by plotting the peak area ratio of the analyte to an internal standard against the analyte's concentration, with linearity considered acceptable if the coefficient of determination (r²) is ≥ 0.990. mdpi.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) has also been developed for the quantitative analysis of picolinic acid, with defined limits of detection (LOD) and quantitation (LOQ). For picolinic acid in artificial cerebrospinal fluid, the LOD was determined to be 10 nM and the LOQ was 20 nM. nih.gov

These validated quantitative methods are directly applicable to reaction monitoring. By periodically withdrawing aliquots from a reaction mixture and analyzing them, chemists can track the consumption of reactants and the formation of products, such as this compound, over time. This data is invaluable for studying reaction kinetics, identifying the optimal reaction time, and maximizing the final product yield. In biochemical contexts, spectrophotometric assays can be used to monitor enzymatic reactions involving picolinic acid derivatives by tracking the disappearance of a substrate or the appearance of a product at a specific wavelength. mdpi.com

| Technique | Parameter | Value | Matrix | Reference |

|---|---|---|---|---|

| HPLC-Fluorescence | Linear Range | 0.89 - 455 pmol | Standard Solution | nih.gov |

| HPLC-Fluorescence | Detection Limit (S/N=3) | 0.30 pmol | Standard Solution | nih.gov |

| CE-MS/MS | LOD (S/N=3:1) | 10 nM | Artificial CSF | nih.gov |

| CE-MS/MS | LOQ (S/N=10:1) | 20 nM | Artificial CSF | nih.gov |

Environmental Chemistry and Biodegradation Research

Biotransformation Pathways of Picolinic Acid Scaffolds in Environmental Systems

Picolinic acid, a pyridine (B92270) derivative, is susceptible to microbial degradation in natural environments such as soil and water. nih.govmdpi.com Numerous bacterial strains have been identified that can utilize picolinic acid as a sole source of carbon and nitrogen for growth. acs.org The primary biotransformation pathway for the picolinic acid scaffold is a well-documented aerobic degradation process involving several key enzymatic steps. nih.govnih.gov

The degradation is initiated by the hydroxylation of the pyridine ring, a critical step in the breakdown of many pyridine derivatives. nih.gov The established pathway proceeds as follows:

Initial Hydroxylation: Picolinic acid is first hydroxylated at the C-6 position to form 6-hydroxypicolinic acid (6HPA). nih.govnih.gov

Second Hydroxylation: The 6HPA intermediate undergoes a subsequent hydroxylation at the C-3 position, yielding 3,6-dihydroxypicolinic acid (3,6DHPA). nih.gov

Decarboxylation: The 3,6DHPA is then decarboxylated to produce 2,5-dihydroxypyridine (B106003) (2,5DHP). nih.gov

Ring Cleavage and Further Degradation: The 2,5DHP molecule undergoes oxidative ring cleavage, followed by a series of enzymatic reactions that ultimately lead to the formation of central metabolic intermediates, such as fumaric acid, which can enter the Krebs cycle. acs.orgnih.gov

This pathway has been elucidated through studies of various microorganisms, including bacteria from the genera Alcaligenes, Arthrobacter, and Rhodococcus. nih.govnih.gov While the core pathway is established for the parent picolinic acid, the presence of substituents, such as the difluorophenyl group in 6-(2,3-Difluorophenyl)picolinic acid, can significantly alter the biodegradability. The strong carbon-fluorine bond often increases recalcitrance to microbial attack, and specific studies on the biotransformation of this particular fluorinated derivative are not widely documented. nih.govresearchgate.net However, the initial steps of hydroxylation are considered essential for destabilizing the aromatic ring structure, making it amenable to cleavage.

| Step | Substrate | Intermediate/Product | General Transformation |

|---|---|---|---|

| 1 | Picolinic Acid | 6-Hydroxypicolinic Acid (6HPA) | Hydroxylation |

| 2 | 6-Hydroxypicolinic Acid (6HPA) | 3,6-Dihydroxypicolinic Acid (3,6DHPA) | Hydroxylation |

| 3 | 3,6-Dihydroxypicolinic Acid (3,6DHPA) | 2,5-Dihydroxypyridine (2,5DHP) | Decarboxylation |

| 4 | 2,5-Dihydroxypyridine (2,5DHP) | Fumaric Acid | Ring Cleavage and further catabolism |

Enzymatic Mechanisms in Picolinic Acid Catabolism

The microbial catabolism of picolinic acid is orchestrated by a specific set of enzymes, often encoded by a contiguous set of genes known as a gene cluster. In Alcaligenes faecalis JQ135, a well-studied picolinic acid-degrading bacterium, this is referred to as the pic gene cluster. nih.gov This cluster contains the genetic information for the enzymes that catalyze the entire degradation pathway from picolinic acid to fumaric acid. acs.orgnih.gov

The key enzymes and their functions are:

PicA (Picolinic Acid Dehydrogenase): This enzyme initiates the pathway by catalyzing the 6-hydroxylation of picolinic acid to 6-hydroxypicolinic acid. nih.gov

PicB (6HPA Monooxygenase): A multi-component enzyme that facilitates the subsequent 3-hydroxylation of 6HPA to form 3,6-dihydroxypicolinic acid. acs.orgnih.gov

PicC (3,6-Dihydroxypicolinic Acid Decarboxylase): This novel decarboxylase is responsible for the conversion of 3,6DHPA into 2,5-dihydroxypyridine. acs.orgnih.gov Studies on PicC from Bordetella bronchiseptica have provided detailed kinetic data, showing optimal activity at neutral pH and a temperature of 35 °C. acs.org

PicD (2,5DHP 5,6-dioxygenase): This enzyme catalyzes the critical ring-cleavage step of 2,5-dihydroxypyridine. nih.gov

PicE, PicF, and PicG: These enzymes—N-formylmaleamic acid deformylase, maleamic acid amidohydrolase, and maleic acid isomerase, respectively—process the ring-cleavage product through several steps to yield fumaric acid. nih.gov

The initial hydroxylation step is crucial, and the enzymes responsible can vary between organisms. For instance, in Rhodococcus sp. PA18, a picolinic acid hydroxylase activity was identified in cell-free extracts that converted picolinic acid to 6HPA, with phenazine (B1670421) methosulfate acting as an electron acceptor. nih.gov

| Enzyme (Gene) | Function | Reaction Catalyzed |

|---|---|---|

| Picolinic Acid Dehydrogenase (PicA) | Initial Hydroxylation | Picolinic Acid → 6-Hydroxypicolinic Acid |

| 6HPA Monooxygenase (PicB) | Second Hydroxylation | 6-Hydroxypicolinic Acid → 3,6-Dihydroxypicolinic Acid |

| 3,6DHPA Decarboxylase (PicC) | Decarboxylation | 3,6-Dihydroxypicolinic Acid → 2,5-Dihydroxypyridine |

| 2,5DHP 5,6-Dioxygenase (PicD) | Ring Cleavage | 2,5-Dihydroxypyridine → N-formylmaleamic acid |

| Downstream Enzymes (PicE, F, G) | Further Catabolism | Metabolites → Fumaric Acid |

Chemical and Photochemical Degradation Studies of Fluorinated Picolinic Acids

While microbial degradation is a key environmental fate process, abiotic degradation through chemical and photochemical reactions can also be significant, especially for xenobiotic compounds like fluorinated picolinic acids. The presence of fluorine atoms on the aromatic ring of this compound is expected to influence its reactivity and degradation pathways. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, which can impart increased resistance to degradation. acs.org

Specific degradation studies on this compound are not extensively reported in the literature. However, research on other fluorinated aromatic compounds, including fluorinated pharmaceuticals and pesticides containing pyridine rings, provides insights into potential degradation mechanisms. nih.govacs.orgnih.gov

Photochemical Degradation (Photolysis): Photolysis, or degradation by light, is a major abiotic process in sunlit surface waters and on soil surfaces. researchgate.netresearchgate.net For fluorinated aromatic compounds, photolysis can lead to several outcomes:

Defluorination: Cleavage of the C-F bond to release a fluoride (B91410) ion (F⁻) into the aqueous environment. Studies on the fluorinated pyridine herbicide fluroxypyr (B1673483) have shown that it can undergo up to 100% defluorination under certain photolytic conditions. nih.gov The aryl-F bond is often susceptible to cleavage. acs.org

Retention of Fluorinated Moieties: In many cases, the fluorinated functional group remains intact while other parts of the molecule are transformed. nih.gov For example, heteroaromatic-CF₃ groups have been shown to be relatively stable during photolysis. acs.org This can lead to the formation of persistent fluorinated byproducts.

Formation of Smaller Fluorinated Compounds: Extensive degradation can break down the parent molecule into smaller, stable fluorinated substances like trifluoroacetic acid (TFA) or difluoroacetic acid (DFA). nih.gov

The efficiency of photolysis is influenced by factors such as pH, the presence of photosensitizing substances in the water (like dissolved organic matter), and the wavelength of light. nih.govresearchgate.net Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), can significantly accelerate the degradation of fluorinated compounds but may not always enhance defluorination. nih.gov For a molecule like this compound, photolysis could potentially lead to cleavage of the C-F bonds on the phenyl ring, hydroxylation, or decarboxylation of the picolinic acid moiety.

| Fluorinated Motif | Example Compound Type | Primary Photodegradation Outcome(s) | Reference |

|---|---|---|---|

| Aryl-F | Fluorophenols, Fluroxypyr | Defluorination to Fluoride (F⁻) is a major pathway. | nih.govnih.gov |

| Heteroaromatic-CF₃ | Pesticides (e.g., Sulfoxaflor) | Motif is often stable; formation of byproducts retaining the CF₃ group. | acs.org |

| Aryl-CF₃ | Pharmaceuticals (e.g., Fluoxetine) | Can form Trifluoroacetic Acid (TFA) and fluoride. | nih.gov |

| Heteroaromatic-F | Pharmaceuticals (e.g., Voriconazole) | Can be defluorinated, but may be more stable than Aryl-F. | nih.gov |

Q & A

Q. What are the recommended synthetic routes for preparing 6-(2,3-Difluorophenyl)picolinic acid with high purity?

Methodological Answer: